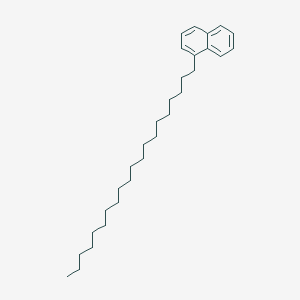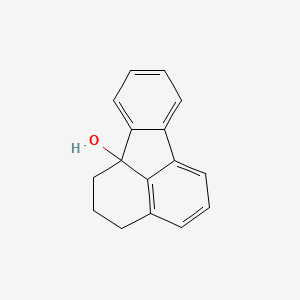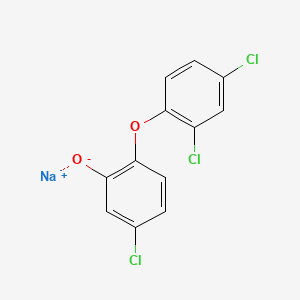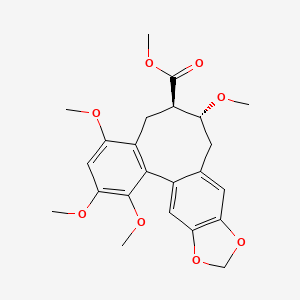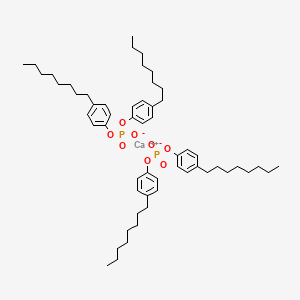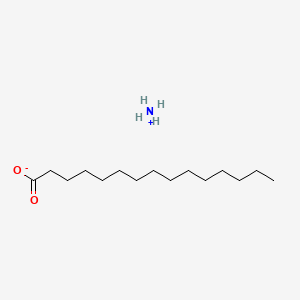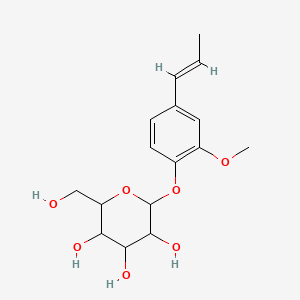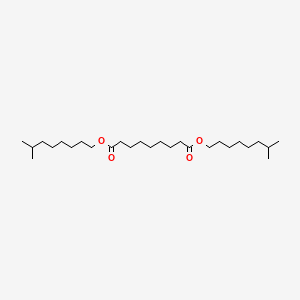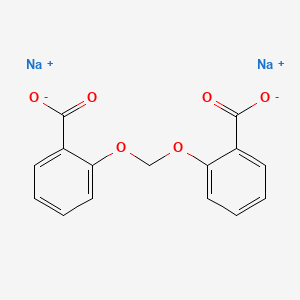
Disodium methylenebis(salicylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium methylenebis(salicylate) is a chemical compound with the molecular formula C15H10Na2O6. It is a derivative of salicylic acid, which is widely known for its use in pain relief and anti-inflammatory medications. Disodium methylenebis(salicylate) is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Disodium methylenebis(salicylate) can be synthesized through the reaction of salicylic acid with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Salicylic Acid with Formaldehyde: Salicylic acid is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form methylenebis(salicylate).
Neutralization: The resulting product is then neutralized with sodium hydroxide to form disodium methylenebis(salicylate).
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(salicylate) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Disodium methylenebis(salicylate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
科学研究应用
Disodium methylenebis(salicylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new medications for pain relief and inflammation.
Industry: It is used in the production of various industrial products, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of disodium methylenebis(salicylate) involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are involved in inflammation and pain. This mechanism is similar to that of other salicylate derivatives, such as salicylic acid and acetylsalicylic acid.
相似化合物的比较
Disodium methylenebis(salicylate) is similar to other salicylate derivatives, such as:
Salicylic Acid: Known for its use in topical treatments for acne and other skin conditions.
Methyl Salicylate: Used as a counter-irritant in topical pain relief products.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory medication.
Uniqueness
Disodium methylenebis(salicylate) is unique due to its specific chemical structure, which allows it to be used in a variety of applications that other salicylates may not be suitable for. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
90009-35-1 |
|---|---|
分子式 |
C15H10Na2O6 |
分子量 |
332.21 g/mol |
IUPAC 名称 |
disodium;2-[(2-carboxylatophenoxy)methoxy]benzoate |
InChI |
InChI=1S/C15H12O6.2Na/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19;;/h1-8H,9H2,(H,16,17)(H,18,19);;/q;2*+1/p-2 |
InChI 键 |
IGHFVKIBHWMEFC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OCOC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


